molecular formula C16H18N2O4S B6717345 N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B6717345
M. Wt: 334.4 g/mol
InChI Key: XHIWVLLZFPFEER-UHFFFAOYSA-N
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Description

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the ethyl and hydroxy groups adds to its complexity and potential reactivity.

Properties

IUPAC Name

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-12-10-14(20)6-9-16(12)18-23(21,22)15-7-4-13(5-8-15)17-11(2)19/h4-10,18,20H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIWVLLZFPFEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-ethyl-4-hydroxybenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-ethyl-4-hydroxybenzenesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents may be optimized to increase yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group may also play a role in binding to active sites or facilitating the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2-hydroxyethyl)sulfamoyl]phenyl]acetamide
  • N-[4-(hydroxyphenyl)sulfamoyl]phenyl]acetamide
  • N-[4-(methylsulfonyl)phenyl]acetamide

Uniqueness

N-[4-[(2-ethyl-4-hydroxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The combination of the sulfamoyl and hydroxy groups also provides a distinct chemical profile that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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